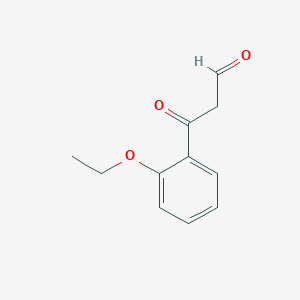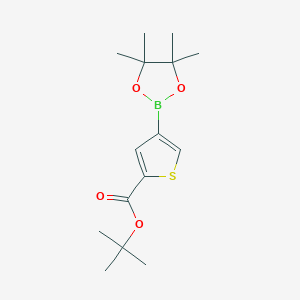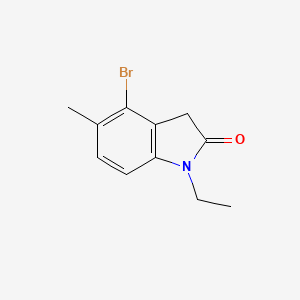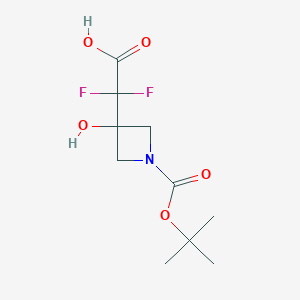
5-Fluoro-3-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Fluoro-3-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound. Isoquinolines are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct introduction of a fluorine atom onto the isoquinoline ring.
Cyclization of Pre-fluorinated Precursors: Another approach involves the cyclization of a precursor bearing a pre-fluorinated benzene ring.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoroisoquinoline N-oxides, while reduction may produce fluoroisoquinoline derivatives with reduced nitrogen functionalities .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 5-Fluoro-3-methylisoquinoline involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
5-Fluoroisoquinoline: Similar to 5-Fluoro-3-methylisoquinoline, this compound has a fluorine atom on the isoquinoline ring but lacks the methyl group.
3-Methylisoquinoline: This compound has a methyl group on the isoquinoline ring but lacks the fluorine atom.
Fluoroquinolines: These compounds have a fluorine atom on the quinoline ring, a structural isomer of isoquinoline.
Uniqueness: The uniqueness of this compound lies in its combined fluorine and methyl substituents, which confer distinct reactivity and biological activity. The presence of both groups can enhance its interaction with molecular targets and improve its pharmacokinetic properties .
Propiedades
Fórmula molecular |
C10H8FN |
|---|---|
Peso molecular |
161.18 g/mol |
Nombre IUPAC |
5-fluoro-3-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-9-8(6-12-7)3-2-4-10(9)11/h2-6H,1H3 |
Clave InChI |
UVARZMDRTXCYGF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC=C2F)C=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 1-((2'-(methoxycarbonyl)-[1,1'-biphenyl]-4-yl)methyl)-4-methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B13647317.png)
![2-[2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetic acid](/img/structure/B13647318.png)





![3a,6a-dimethyl-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-2,2-dione](/img/structure/B13647382.png)


